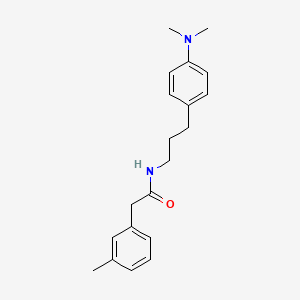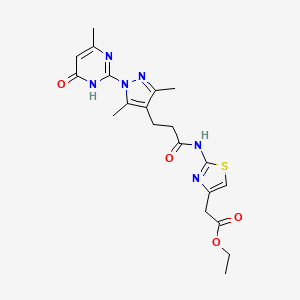
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly known as DMAPA or DMAPAA and has various applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide involves the reaction of 4-dimethylaminobenzaldehyde with 3-bromopropionyl chloride to form 3-(4-(dimethylamino)phenyl)propionyl chloride. This intermediate is then reacted with 2-(m-tolyl)acetamide in the presence of a base to yield the final product.
Starting Materials
4-dimethylaminobenzaldehyde, 3-bromopropionyl chloride, 2-(m-tolyl)acetamide, base
Reaction
Step 1: React 4-dimethylaminobenzaldehyde with 3-bromopropionyl chloride in the presence of a base to form 3-(4-(dimethylamino)phenyl)propionyl chloride., Step 2: React 3-(4-(dimethylamino)phenyl)propionyl chloride with 2-(m-tolyl)acetamide in the presence of a base to yield N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide.
科学研究应用
DMAPA has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It is used as a building block for the synthesis of various bioactive compounds, such as inhibitors of protein kinases, histone deacetylases, and proteases. DMAPA is also used as a precursor for the synthesis of radiolabeled compounds for PET (positron emission tomography) imaging studies.
作用机制
The mechanism of action of DMAPA is not well understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to inhibit the activity of various enzymes, including protein kinases, histone deacetylases, and proteases. DMAPA is also known to bind to DNA and RNA, which may contribute to its biological activity.
生化和生理效应
DMAPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to modulate the immune system and inhibit angiogenesis. DMAPA has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
The advantages of using DMAPA in lab experiments include its ease of synthesis, high purity, and low toxicity. However, the limitations of using DMAPA include its limited solubility in water and its instability under acidic conditions. DMAPA is also known to react with nucleophiles, such as thiols and amines, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on DMAPA. One area of interest is the development of DMAPA-based inhibitors of protein-protein interactions for therapeutic applications. Another area of interest is the synthesis of novel radiolabeled compounds for PET imaging studies. Additionally, further studies are needed to elucidate the mechanism of action of DMAPA and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, DMAPA is a chemical compound with various scientific research applications. It is commonly used as a building block for the synthesis of bioactive compounds and as a precursor for radiolabeled compounds for PET imaging studies. DMAPA has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities, and it has the potential for therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of DMAPA and to explore its potential as a therapeutic agent.
属性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-6-4-7-18(14-16)15-20(23)21-13-5-8-17-9-11-19(12-10-17)22(2)3/h4,6-7,9-12,14H,5,8,13,15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTFMAQIAZLUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2619895.png)

![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B2619898.png)





![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2619907.png)
![2-(3-Hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2619910.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2619912.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2619917.png)